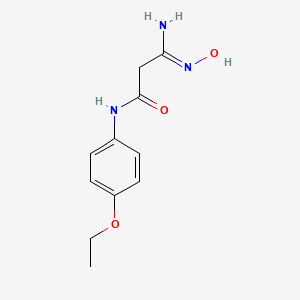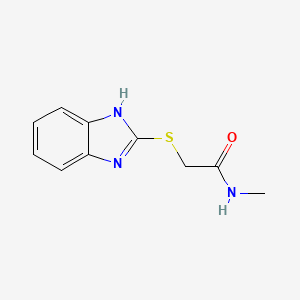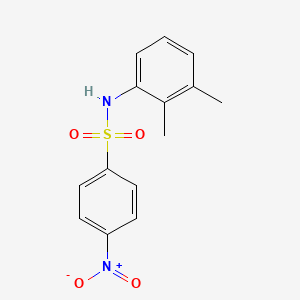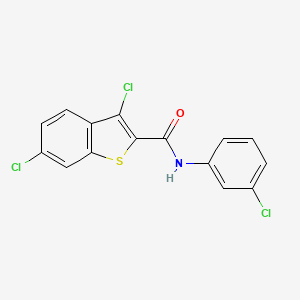![molecular formula C15H13N3O5 B5738094 N-[2-(aminocarbonyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5738094.png)
N-[2-(aminocarbonyl)phenyl]-4-methoxy-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(aminocarbonyl)phenyl]-4-methoxy-3-nitrobenzamide is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in biomedical research. This compound has been shown to exhibit promising properties that could be useful in the development of new drugs and therapies. In
科学的研究の応用
N-[2-(aminocarbonyl)phenyl]-4-methoxy-3-nitrobenzamide has been used in various scientific research applications. One such application is in the development of anti-cancer drugs. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, N-[2-(aminocarbonyl)phenyl]-4-methoxy-3-nitrobenzamide has been used in the development of anti-inflammatory drugs. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammatory response.
作用機序
The mechanism of action of N-[2-(aminocarbonyl)phenyl]-4-methoxy-3-nitrobenzamide involves the inhibition of various enzymes and proteins. Studies have shown that this compound inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression. Additionally, N-[2-(aminocarbonyl)phenyl]-4-methoxy-3-nitrobenzamide has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-[2-(aminocarbonyl)phenyl]-4-methoxy-3-nitrobenzamide has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. Additionally, N-[2-(aminocarbonyl)phenyl]-4-methoxy-3-nitrobenzamide has been shown to inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
実験室実験の利点と制限
One of the advantages of using N-[2-(aminocarbonyl)phenyl]-4-methoxy-3-nitrobenzamide in lab experiments is its ability to inhibit the activity of HDACs and PKC. This makes it a useful tool in studying the role of these enzymes in various cellular processes. Additionally, this compound has been shown to exhibit promising anti-cancer and anti-inflammatory properties, making it a potential candidate for the development of new drugs and therapies.
One of the limitations of using N-[2-(aminocarbonyl)phenyl]-4-methoxy-3-nitrobenzamide in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cell types at high concentrations. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects on various cellular processes.
将来の方向性
There are several future directions for the research on N-[2-(aminocarbonyl)phenyl]-4-methoxy-3-nitrobenzamide. One direction is the development of new drugs and therapies based on the anti-cancer and anti-inflammatory properties of this compound. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(aminocarbonyl)phenyl]-4-methoxy-3-nitrobenzamide and its effects on various cellular processes. Another direction is the investigation of the potential toxicity of this compound and the development of methods to mitigate its toxicity. Finally, there is a need for studies to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo, which will be crucial for the development of new drugs and therapies based on this compound.
Conclusion:
In conclusion, N-[2-(aminocarbonyl)phenyl]-4-methoxy-3-nitrobenzamide is a chemical compound that has shown promising properties in various scientific research applications. This compound has been shown to inhibit the activity of HDACs and PKC, induce apoptosis in cancer cells, and inhibit the production of inflammatory cytokines. However, further studies are needed to fully understand the mechanism of action of this compound and its effects on various cellular processes. Additionally, the potential toxicity of this compound needs to be investigated, and methods to mitigate its toxicity need to be developed. Overall, N-[2-(aminocarbonyl)phenyl]-4-methoxy-3-nitrobenzamide has the potential to be a useful tool in biomedical research and the development of new drugs and therapies.
合成法
The synthesis of N-[2-(aminocarbonyl)phenyl]-4-methoxy-3-nitrobenzamide involves the reaction of 4-methoxy-3-nitrobenzoic acid with 2-aminobenzamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through various techniques such as column chromatography or recrystallization.
特性
IUPAC Name |
N-(2-carbamoylphenyl)-4-methoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c1-23-13-7-6-9(8-12(13)18(21)22)15(20)17-11-5-3-2-4-10(11)14(16)19/h2-8H,1H3,(H2,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFFUBQLZAISFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3-methoxyphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5738026.png)
![5-[(4-tert-butylphenoxy)methyl]-N-(2-methoxyphenyl)-2-furamide](/img/structure/B5738034.png)
![4-ethyl-5-methyl-2-{[3-(5-methyl-2-furyl)acryloyl]amino}-3-thiophenecarboxamide](/img/structure/B5738043.png)

![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5738068.png)
![4-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5738070.png)


![methyl 5-methyl-4-{[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}-2-furoate](/img/structure/B5738084.png)
![2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5738086.png)

